5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Description
5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of complex furan derivatives, such as "5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide," involves intricate reactions that yield compounds with specific pharmacophoric substituents. For example, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)benzylamine under various conditions demonstrates the chemical flexibility of furan derivatives in forming tetrahydroisoquinolinones, which incorporate pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity Enhancement
The modification of furan-based compounds to improve their biological activity is a key research area. Novel benzimidazole derivatives, designed by structurally modifying piperidines to enhance pharmacokinetic profiles while maintaining potent renin inhibitory activity, showcase the therapeutic potential of furan derivatives in treating hypertension. This demonstrates the importance of structural optimization in drug discovery, where even minor modifications can significantly affect a compound's efficacy and bioavailability (Tokuhara et al., 2018).
Antimicrobial and Antitumor Applications
Furan derivatives have been investigated for their antimicrobial activities. The synthesis of azole derivatives from furan-2-carbohydrazide and their evaluation against various microorganisms highlight the potential of furan derivatives as antimicrobial agents. Some compounds displayed significant activity, suggesting their utility in developing new antimicrobial treatments (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Furthermore, furan derivatives are being explored for their antitumor properties. The design and synthesis of compounds based on 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have revealed some derivatives with superior activity to established drugs like 5-fluorouracil, cisplatin, and curcumin, underscoring the potential of furan derivatives in cancer therapy (Matiichuk et al., 2020).
Properties
IUPAC Name |
5-[methyl-(2-morpholin-4-yl-2-oxoethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-21(13-16(23)22-7-9-27-10-8-22)29(25,26)17-5-4-15(28-17)18(24)20-12-14-3-2-6-19-11-14/h2-6,11H,7-10,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFFIWJELMKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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